![molecular formula C23H22FN5O2S B2824000 2-(3-(4-(2-氟苯基)哌嗪-1-基)-3-氧代丙基)-5-硫代-5,6-二氢咪唑并[1,2-c]喹唑啉-3(2H)-酮 CAS No. 1042418-85-8](/img/no-structure.png)

2-(3-(4-(2-氟苯基)哌嗪-1-基)-3-氧代丙基)-5-硫代-5,6-二氢咪唑并[1,2-c]喹唑啉-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

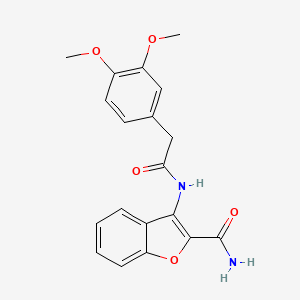

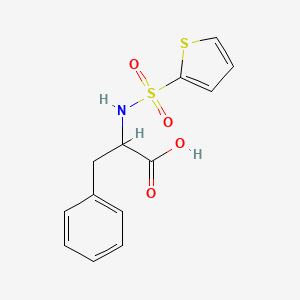

2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C23H22FN5O2S and its molecular weight is 451.52. The purity is usually 95%.

BenchChem offers high-quality 2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anticancer Properties

Compound 7 has been evaluated for its antitumor effects. Researchers have found that it exhibits significant activity against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast cancer), and HepG2 (liver cancer) cells. Notably, it shows strong inhibitory effects on HepG2 cells, making it a promising candidate for further study .

Hydromethylation Catalyst

In a different context, the compound has been employed as a catalyst for hydromethylation reactions. When paired with a Matteson–CH₂–homologation , it enables the formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown .

Cytotoxic Activity

A library of derivatives based on compound 7 was synthesized and screened for in vitro cytotoxic activity against several cell lines, including BT-474 , HeLa , MCF-7 , NCI-H460 , and HaCaT cells. The results provide insights into its potential as an anticancer agent .

Antioxidant Activity

Compound 7 has demonstrated antioxidant properties. Specifically, it interacts with hydrazine hydrate to produce a behaviorally interesting compound, 4-((1H-benzo[d]imidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine .

Molecular Docking Studies

Through molecular docking simulations, researchers have explored the binding interactions of compound 7. It forms hydrogen bonds with specific amino acids, such as Arg184 and Lys179 , stabilizing within the binding pocket. The calculated binding score suggests its potential as a drug candidate .

Ring Closure Reactions

Compound 7 has been involved in ring closure reactions. For instance, under specific conditions, it undergoes cyclization to yield a related compound, (2R,3R,4R,5S)-6-((1-acetyl-3-((1-acetyl-1H-benzo[d]imidazol-2-yl)diazenyl)-4-amino-6-oxo-1,6-dihydropyridazine-2-yl)(methyl)amino)hexane-1,2,3,4,5-pentacarboxylate .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-(2-fluorophenyl)piperazine with ethyl acetoacetate to form 3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5,6-dihydroimidazo[1,2-c]quinazolin-2(1H)-one, which is then converted to the final product by reaction with sulfur and sodium hydroxide.", "Starting Materials": [ "2-amino-4-(2-fluorophenyl)piperazine", "ethyl acetoacetate", "sulfur", "sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-(2-fluorophenyl)piperazine with ethyl acetoacetate in the presence of acetic acid and reflux to form 2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5,6-dihydroimidazo[1,2-c]quinazolin-2(1H)-one.", "Step 2: Dissolve the product from step 1 in ethanol and add sulfur and sodium hydroxide. Heat the mixture at 80°C for 6 hours to form the final product, 2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one." ] } | |

CAS 编号 |

1042418-85-8 |

产品名称 |

2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one |

分子式 |

C23H22FN5O2S |

分子量 |

451.52 |

IUPAC 名称 |

2-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |

InChI |

InChI=1S/C23H22FN5O2S/c24-16-6-2-4-8-19(16)27-11-13-28(14-12-27)20(30)10-9-18-22(31)29-21(25-18)15-5-1-3-7-17(15)26-23(29)32/h1-8,18,25H,9-14H2 |

InChI 键 |

KGIOHIIBHDOIIV-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-difluorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2823920.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2823921.png)

![N-(1-Cyano-2,2-dimethylcyclopropyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2823924.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2823931.png)

![4-Chloro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2823935.png)

![2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-(2-oxopiperidin-3-yl)prop-2-enamide](/img/structure/B2823936.png)